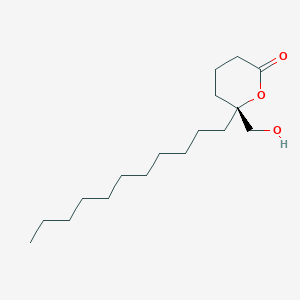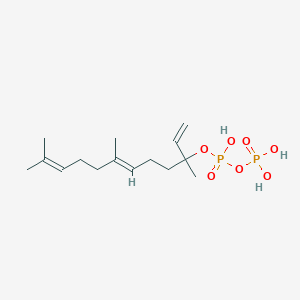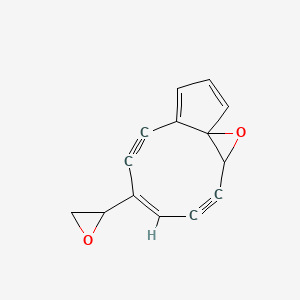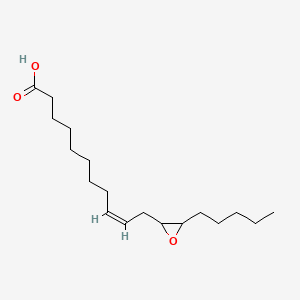![molecular formula C15H24 B1238943 1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)
1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-alpha-cuprenene is a sesquiterpene that consists of cyclohexa-1,3-diene bearing a methyl substituent at position 1 and an (S)-1,2,2-trimethylcyclopent-1-yl group at position 4. It has a role as a plant metabolite. It is a sesquiterpene and an alicyclic compound.
Scientific Research Applications
Codimerization and Epoxidation Studies
Research on the codimerization of cyclohexa-1,3-diene and cyclopentadiene, including their methyl-substituted derivatives, highlights the application of these compounds in chemical reactions. The study by Garibov et al. (2015) delved into the use of zeolites as catalysts, which altered the rate of di- and trimerization processes, and also investigated the epoxidation of the synthesized codimers, providing insights into optimal conditions for preparing diepoxides of tricyclic dienes (Garibov et al., 2015).
Methyl Hydroxycyclohexa Dienoate Chemistry
Sirat et al. (1979) explored the chemistry of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, including its preparation and reactions such as dehydration, hydrolysis, acetylation, reduction, and epoxidation. The Diels–Alder reaction with this compound was also reported, indicating its potential in chemical syntheses (Sirat et al., 1979).
Application in Transfer Processes
Yuan et al. (2017) introduced the cyclohexa-1,3-diene motif as an alternative in B(C6F5)3-catalysed transfer processes, such as transfer hydrogenation of alkenes and hydrosilylation, highlighting its versatility and efficacy in chemical reactions (Yuan et al., 2017).
Cyclohexadiene-based Reactions
Various studies have demonstrated the use of cyclohexadiene derivatives in chemical reactions, including cycloadditions, isomerizations, and polymerization processes. These studies highlight the versatility and significance of cyclohexadiene compounds in organic chemistry and materials science. Examples include the cycloaddition reactions of Venkatasubramanian et al. (1989) and the isomerization studies by Moseley and Maitlis (1969), showcasing the chemical reactivity and applications of these compounds (Venkatasubramanian et al., 1989), (Moseley & Maitlis, 1969).
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6,8H,5,7,9-11H2,1-4H3/t15-/m1/s1 |
InChI Key |
DYQFFTPJVWEYMH-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=C(CC1)[C@]2(CCCC2(C)C)C |
SMILES |
CC1=CC=C(CC1)C2(CCCC2(C)C)C |
Canonical SMILES |
CC1=CC=C(CC1)C2(CCCC2(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{4-[(1-Hydroxycarbamoyl-2-methyl-propyl)-(2-morpholin-4-YL-ethyl)-sulfamoyl]-4-pentyl-benzamide](/img/structure/B1238873.png)






